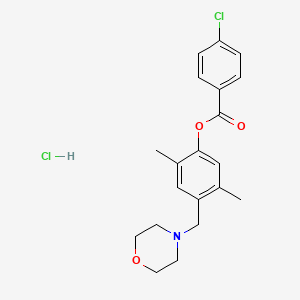

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenecarboxylate hydrochloride

Overview

Description

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenecarboxylate hydrochloride (2,5-DMP-4-Cl-BCH) is an organic compound that is widely used in scientific research and laboratory experiments. It is a white, crystalline, water-soluble compound with a molecular weight of 394.45 g/mol and a melting point of 140-142 °C. It belongs to the class of heterocyclic compounds and is composed of a phenyl ring with a morpholine group, a carboxylic group, and a chlorine atom attached. 2,5-DMP-4-Cl-BCH has a variety of applications in scientific research and laboratory experiments, and is used as a reagent for the synthesis of other compounds.

Scientific Research Applications

Metal-to-Ligand Charge Transfer (MLCT) Excited States

Cuprous bis-phenanthroline compounds, featuring metal-to-ligand charge transfer (MLCT) excited states, illustrate the significance of specific structural modifications in enhancing the stability and energy properties of coordination compounds. For instance, disubstitution at certain positions can stabilize the Cu(I) state and increase the energy gap between the MLCT and the ground state, which is pivotal in applications like emissive materials and sensors. This showcases the importance of structural modifications in chemical compounds for achieving desired physical properties, which could be relevant to understanding or developing applications for 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenecarboxylate hydrochloride (D. V. Scaltrito et al., 2000).

BODIPY-Based Materials for OLED Applications

The development of BODIPY-based materials for OLED devices demonstrates the potential of specific chemical frameworks in creating functional materials for electronic applications. The review highlights the structural design and synthesis of BODIPY-based organic semiconductors, suggesting that similar approaches could be explored for developing materials based on this compound for electronic or photonic applications (B. Squeo & M. Pasini, 2020).

Chemical Modification of Biomolecules for Drug Development

Research on the development of new potential drugs among phosphorylated carboxylic acids derivatives highlights the significance of chemical modification in creating compounds with desirable pharmacological properties. This could imply that similar strategies of chemical modification could be employed in the development of pharmaceutical applications for this compound (I. I. Semina et al., 2016).

Amyloid Imaging in Alzheimer's Disease

The development and application of amyloid imaging ligands for Alzheimer's disease provide insight into how specific compounds can be designed and used for diagnostic purposes in neurological conditions. This research area exemplifies the importance of chemical specificity and functionality in developing diagnostic tools, which could be relevant to exploring diagnostic or therapeutic applications of this compound (A. Nordberg, 2007).

Mechanism of Action

Safety and Hazards

This compound may cause eye, skin, and respiratory tract irritation . The toxicological properties of this material have not been fully investigated . In case of contact with eyes or skin, it is recommended to flush with plenty of water and get medical aid . If ingested or inhaled, medical aid should be sought immediately .

Properties

IUPAC Name |

[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 4-chlorobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO3.ClH/c1-14-12-19(25-20(23)16-3-5-18(21)6-4-16)15(2)11-17(14)13-22-7-9-24-10-8-22;/h3-6,11-12H,7-10,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKLYDSTWUFFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC(=O)C2=CC=C(C=C2)Cl)C)CN3CCOCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049749-92-9 | |

| Record name | Benzoic acid, 4-chloro-, 2,5-dimethyl-4-(4-morpholinylmethyl)phenyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049749-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6Z)-1-acetyl-6-(1,3-benzodioxol-5-ylmethylidene)-2-benzyl-2H-imidazo[1,2-a]imidazole-3,5-dione](/img/structure/B3033467.png)

![(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B3033470.png)

![1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033471.png)

![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B3033472.png)

![2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride](/img/structure/B3033477.png)

![7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3033483.png)

![7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B3033484.png)

![3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B3033490.png)